molecular formula C45H87NNaO11P B3028625 sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate CAS No. 247925-28-6

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

Cat. No.: B3028625
CAS No.: 247925-28-6
M. Wt: 872.1 g/mol
InChI Key: SRLOHQKOADWDBV-NRONOFSHSA-M
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Description

Sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate: is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a phosphate group, a long-chain fatty acid ester, and a methoxyethoxycarbonylamino group, making it a molecule of interest in fields such as biochemistry and materials science.

Mechanism of Action

Target of Action

MPEG-2000-DSPE is a phospholipid polyethylene glycol (PEG) conjugate . Its primary targets are the cell membranes, where it interacts with the lipid bilayer . This compound is commonly employed for the investigation of anticancer and antimalarial agents .

Mode of Action

MPEG-2000-DSPE is used in liposome synthesis to enhance the hydrophilicity of liposomes . It has a terminal DSPE group on the PEG end . DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a C18 saturated phospholipid with high hydrophobicity . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body .

Biochemical Pathways

MPEG-2000-DSPE affects the pathways related to drug delivery and absorption. It enhances the circulation time of liposomes and lipid nanoparticles (LNPs) in vivo . The compound is involved in the formation of micelles, which are critical for drug delivery . It has been reported that phenobarbital sodium can kill cancer cells by using the DSPE-PEG 2000-methotrexate nanoparticle delivery system .

Pharmacokinetics

MPEG-2000-DSPE exhibits unique pharmacokinetic properties. It increases the circulation time of liposomes and lipid nanoparticles (LNPs) in vivo . The hydrophilic PEG chains decrease interactions with the reticular-endothelial system and increase the size of the particles, both of which result in a lowered clearance rate from the body . This prolongs the circulating plasma half-life of the drug .

Result of Action

The molecular and cellular effects of MPEG-2000-DSPE’s action are primarily related to its role in drug delivery. It enhances the circulation time of liposomes and lipid nanoparticles (LNPs) in vivo . This results in an increased distribution of the drug in the target tissues . The compound has been used in the synthesis of liposomes for the delivery of anticancer and antimalarial agents .

Action Environment

The action of MPEG-2000-DSPE is influenced by environmental factors such as temperature and storage conditions . It should be stored at low temperatures in dry conditions for best stability . The compound demonstrates excellent amphiphilic properties and offers superior advantages for small and large molecule encapsulation and delivery .

Biochemical Analysis

Biochemical Properties

Mpeg-2000-dspe plays a crucial role in biochemical reactions by increasing the hydrophilicity of liposome surfaces, thereby extending their circulation time in the blood . It interacts with various biomolecules, including enzymes and proteins, to facilitate drug delivery. For instance, formulations containing Mpeg-2000-dspe have been used to deliver anticancer and antimalarial agents . The compound’s PEG chains reduce interactions with the reticular-endothelial system, decreasing the clearance rate of liposomes from the body . Additionally, Mpeg-2000-dspe has been shown to affect the cytotoxicity of liposome-entrapped drugs by modulating surface charge and density .

Cellular Effects

Mpeg-2000-dspe influences various cellular processes by enhancing the delivery of therapeutic agents to target cells. It increases the cellular uptake of liposomes, leading to improved drug efficacy . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of drugs that modulate these processes . For example, liposomes containing Mpeg-2000-dspe have been used to deliver doxorubicin, a chemotherapeutic agent, to cancer cells, resulting in increased apoptosis and reduced tumor growth .

Molecular Mechanism

At the molecular level, Mpeg-2000-dspe exerts its effects through several mechanisms. The PEG chains on the compound’s surface form a hydrophilic barrier that prevents opsonization and recognition by the immune system . This allows liposomes to evade clearance and remain in circulation for extended periods. Mpeg-2000-dspe also facilitates the binding of liposomes to target cells by interacting with cell surface receptors . Additionally, the compound can modulate enzyme activity and gene expression by delivering drugs that inhibit or activate specific molecular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mpeg-2000-dspe change over time due to its stability and degradation properties. The compound is stable at -20°C and can be stored for up to four years . Its stability may be affected by factors such as temperature and pH . Long-term studies have shown that Mpeg-2000-dspe maintains the integrity of liposomes and their drug delivery capabilities over extended periods . In vitro and in vivo studies have demonstrated that liposomes containing Mpeg-2000-dspe exhibit sustained drug release and prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of Mpeg-2000-dspe vary with different dosages in animal models. Studies have shown that low doses of the compound can enhance the circulation time and efficacy of liposomes without causing significant toxicity . High doses may lead to adverse effects such as accelerated blood clearance and increased liver uptake . Threshold effects have been observed, where the benefits of Mpeg-2000-dspe plateau at certain dosages . It is essential to optimize the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

Mpeg-2000-dspe is involved in various metabolic pathways, primarily related to its role in drug delivery. The compound interacts with enzymes and cofactors that facilitate the encapsulation and release of therapeutic agents . It also affects metabolic flux and metabolite levels by modulating the distribution and clearance of liposomes . For example, Mpeg-2000-dspe has been shown to enhance the stability and bioavailability of encapsulated drugs, leading to improved therapeutic efficacy .

Transport and Distribution

Within cells and tissues, Mpeg-2000-dspe is transported and distributed through interactions with transporters and binding proteins . The compound’s PEG chains facilitate its movement across cell membranes and its accumulation in target tissues . Mpeg-2000-dspe also affects the localization of liposomes by modulating their interactions with cellular components . This targeted distribution enhances the delivery of therapeutic agents to specific sites, improving their efficacy and reducing off-target effects .

Subcellular Localization

Mpeg-2000-dspe exhibits specific subcellular localization patterns that influence its activity and function. The compound’s PEG chains direct it to particular compartments or organelles within cells . For instance, Mpeg-2000-dspe-containing liposomes have been shown to accumulate in endosomes and lysosomes, where they release their therapeutic payloads . This targeted delivery ensures that drugs reach their intended sites of action, enhancing their therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate typically involves multiple steps:

    Esterification: The initial step involves the esterification of glycerol with octadecanoic acid to form 2,3-di(octadecanoyloxy)propyl esters.

    Phosphorylation: The esterified product is then reacted with phosphorus oxychloride to introduce the phosphate group.

    Amidation: The final step involves the reaction of the phosphorylated intermediate with 2-(2-methoxyethoxycarbonylamino)ethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxycarbonylamino group.

    Reduction: Reduction reactions may target the phosphate group, converting it to a phosphite or phosphonate.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phosphate groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or phosphonates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also serve as a precursor for the synthesis of more complex molecules.

Biology

In biological research, sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate can be used to study membrane dynamics and protein-lipid interactions.

Medicine

Industry

In industrial applications, it can be used in the formulation of cosmetics and personal care products, where it acts as an emulsifier and stabilizer.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Another amphiphilic compound used in similar applications.

    Domiphen bromide: Shares structural similarities and is used in antimicrobial formulations.

Uniqueness

What sets sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate apart is its specific combination of functional groups, which allows for unique interactions with biological membranes and proteins. This makes it particularly valuable in specialized research applications.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1/t42-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLOHQKOADWDBV-NRONOFSHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H87NNaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Mpeg-2000-dspe in drug delivery systems?

A1: Mpeg-2000-dspe is frequently incorporated into liposomal formulations and polymeric micelles to enhance their stability and circulation time within the body [, , ]. The polyethylene glycol (PEG) chain of Mpeg-2000-dspe forms a hydrophilic layer on the surface of the nanocarriers, conferring stealth properties and reducing recognition by the immune system. This ultimately leads to prolonged circulation and improved delivery of encapsulated drugs to target sites.

Q2: How does Mpeg-2000-dspe influence the physicochemical properties of liposomes?

A2: Mpeg-2000-dspe plays a crucial role in determining the size, stability, and drug encapsulation efficiency of liposomes [, ]. Its presence can alter the lipid bilayer fluidity, affecting liposomal stability during storage and in vivo circulation. For instance, research has shown that incorporating Mpeg-2000-dspe into meloxicam-loaded liposomes resulted in enhanced entrapment efficiency and prolonged drug release [].

Q3: Can you provide an example of how Mpeg-2000-dspe contributes to targeted drug delivery?

A3: In a study exploring targeted delivery to glioma cells, researchers utilized Mpeg-2000-dspe as a membrane anchor to conjugate the monoclonal antibody cetuximab onto liposomes []. These cetuximab-immunoliposomes were loaded with a boron compound for potential neutron capture therapy. The results demonstrated significantly higher cellular uptake of boron in EGFR-positive glioma cells treated with the targeted liposomes compared to non-targeted ones, highlighting the role of Mpeg-2000-dspe in achieving targeted delivery.

Q4: How does Mpeg-2000-dspe affect the biodistribution and pharmacokinetics of encapsulated drugs?

A4: The presence of Mpeg-2000-dspe on the surface of nanocarriers can significantly influence their biodistribution and pharmacokinetic profiles [, ]. For example, research on oleic acid-stabilized magnetite nanocrystals formulated with Mpeg-2000-dspe revealed predominant distribution to the liver and spleen following intravenous administration []. Furthermore, the study observed a biphasic clearance process with a prolonged terminal clearance half-life, indicating the impact of Mpeg-2000-dspe on drug clearance kinetics.

Q5: Are there any concerns regarding the cytotoxicity of Mpeg-2000-dspe in drug delivery applications?

A5: While generally considered biocompatible, the cytotoxicity of Mpeg-2000-dspe can be influenced by various factors, including concentration and formulation parameters []. Studies have investigated the impact of surface charge and density of Mpeg-2000-dspe on the cytotoxicity of liposomes, indicating the importance of optimizing these parameters during formulation development to ensure safety.

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